Glyoxal-hydroimidazolone isomer

Übersicht

Beschreibung

Glyoxal-hydroimidazolone isomers are advanced glycation end-products (AGEs) that are formed predominantly on lysine, arginine, and N-terminal residues of proteins . They are major quantitative glycation adducts found at mean extents of modification of 1–5 mol percent of proteins .

Synthesis Analysis

The synthesis of Glyoxal-hydroimidazolone isomers involves the degradation of triosephosphates, glycated proteins, and lipid peroxidation . The glyoxalase system, which comprises two enzymes, glyoxalase I and glyoxalase II, and a catalytic amount of glutathione (GSH) cofactor, detoxifies most methylglyoxal by metabolism to d-lactate .Molecular Structure Analysis

The molecular structure of Glyoxal-hydroimidazolone isomers is complex. They are resolved and assayed by fluorometric detection after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidylcarbamate (AQC) .Chemical Reactions Analysis

Glyoxal-hydroimidazolone isomers are formed through a non-enzymatic covalent attachment of a reducing sugar or sugar derivative to a protein . This process is often thermally and chemically labile when removed from the physiological setting, particularly at high pH and temperature .Physical and Chemical Properties Analysis

The physical and chemical properties of Glyoxal-hydroimidazolone isomers are influenced by their formation and degradation processes. They are often thermally and chemically labile when removed from the physiological setting, particularly at high pH and temperature .Wissenschaftliche Forschungsanwendungen

Advanced Glycation Endproducts (AGEs) and Health Disorders

Glyoxal-hydroimidazolone, a form of advanced glycation endproduct (AGE), is implicated in various health disorders. Research has shown its significant role in diseases like cataract, diabetic complications, Alzheimer's disease, and other disorders. The characterization of AGE-modified proteins has been crucial in understanding the structural and functional effects of glycation (Ahmed et al., 2002).

Cardiovascular Disease in Diabetes

Studies have linked increased levels of glyoxal-hydroimidazolone with the incidence of cardiovascular diseases in diabetic patients. This correlation suggests that specific AGEs might contribute to cardiovascular complications associated with diabetes (Koska et al., 2017).

Protein Structural Changes

Glyoxal-hydroimidazolone has been shown to cause structural alterations in proteins like hemoglobin and myoglobin. These modifications can affect protein stability and function, which might have implications in various physiological and pathological processes (Banerjee & Chakraborti, 2014).

Glycation Pathways and Protein Targeting

Research indicates that certain chemical features, like tyrosine positioning, influence the formation of methylglyoxal-derived hydroimidazolone, an AGE related to glyoxal-hydroimidazolone. Understanding these pathways can provide insights into selective glycation on proteins and its consequences in cellular functions (McEwen et al., 2021).

Receptor Binding and Signal Transduction

The binding of glyoxal-hydroimidazolone AGEs to the receptor for AGEs (RAGE) is critical in understanding the long-term complications of diabetes. This interaction can lead to vascular and neuronal damage, highlighting the importance of glyoxal-hydroimidazolone in diabetes-related pathologies (Xue et al., 2014).

Atherosclerosis Development

Plasma levels of glyoxal-hydroimidazolone are associated with the development and severity of atherosclerosis in type 2 diabetes patients. This link suggests a significant role of specific AGEs in the progression of macrovascular complications in diabetes (Saremi et al., 2017).

Drug Binding and Metabolism

Modifications of proteins like human serum albumin by glyoxal-hydroimidazolone can influence drug binding and metabolism. The alteration of functional sites by AGEs could have implications for drug bioavailability and therapeutic efficacy (Kimzey et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of Glyoxal-hydroimidazolone isomers has important applications in biology, ageing, and translational medicine, particularly in studies of obesity, diabetes, cardiovascular disease, renal failure, neurological disorders, and cancer . Future use in health screening, disease diagnosis, therapeutic monitoring, and drug and functional food development is expected .

Biochemische Analyse

Biochemical Properties

Glyoxal-hydroimidazolone isomer plays a significant role in biochemical reactions, particularly in the formation of AGEs. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with glyoxalase I and glyoxalase II, enzymes involved in the detoxification of glyoxal. These interactions lead to the formation of stable adducts, which can affect the function of the proteins involved . Additionally, this compound can modify proteins by forming cross-links, which can alter their structure and function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Caenorhabditis elegans, this compound has been shown to increase food intake by altering tyramine signaling via the GATA transcription factor ELT-3 . This compound can also induce oxidative stress and inflammation, leading to cellular damage and apoptosis . Furthermore, this compound can affect the expression of genes involved in detoxification and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound exerts its effects by binding to proteins and forming stable adducts, which can inhibit or activate enzyme activity . For instance, it can inhibit the activity of glyoxalase I, leading to the accumulation of glyoxal and increased formation of AGEs . Additionally, this compound can induce changes in gene expression by activating transcription factors such as ELT-3, which regulates the expression of genes involved in tyramine signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of other reactive intermediates . Long-term exposure to this compound can result in chronic oxidative stress and inflammation, which can affect cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and inflammation, which can be beneficial in some contexts by activating stress response pathways . At high doses, this compound can cause severe oxidative damage, inflammation, and apoptosis . Threshold effects have been observed, where the toxic effects of this compound become apparent only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification of glyoxal by the glyoxalase system. This system comprises two enzymes, glyoxalase I and glyoxalase II, and a catalytic amount of glutathione cofactor . This compound can also affect metabolic flux by modifying key metabolic enzymes, leading to changes in metabolite levels . For example, it can inhibit the activity of glycolytic enzymes, resulting in altered glucose metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . Additionally, this compound can accumulate in specific tissues, such as the lens of the eye, where it can contribute to the formation of cataracts . The localization and accumulation of this compound can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can accumulate in the mitochondria, leading to mitochondrial dysfunction and oxidative stress .

Eigenschaften

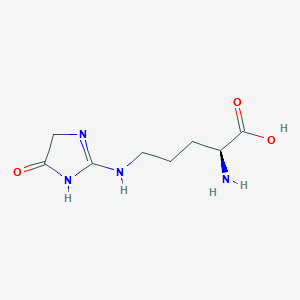

IUPAC Name |

(2S)-2-amino-5-[(5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-10-8-11-4-6(13)12-8/h5H,1-4,9H2,(H,14,15)(H2,10,11,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPMYKAKAHPOGD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=N1)NCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=N1)NCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

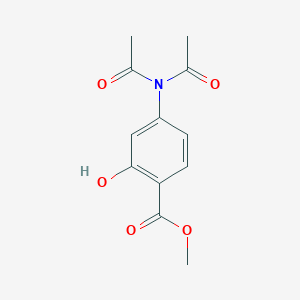

Feasible Synthetic Routes

Q1: What are glyoxal-hydroimidazolone isomers (G-H1/H3), and why are they relevant in UHT milk?

A1: Glyoxal-hydroimidazolone isomers (G-H1/H3) are advanced glycation endproducts (AGEs). AGEs form through a series of reactions known as the Maillard reaction, which involves the interaction of sugars like lactose with proteins. In the context of UHT milk, the heat treatment used for sterilization can accelerate the Maillard reaction, leading to the formation of AGEs like G-H1/H3.

Q2: Can G-H1/H3 serve as markers for Maillard reaction progression in UHT milk?

A: Yes, the research suggests that G-H1/H3, along with other AGEs like N-ε-carboxymethyllysine (CML), N-ε-carboxyethyllysine (CEL), and methylglyoxal-hydroimidazolone isomers (MG-H1/H3), can potentially be used as markers to assess the extent of the Maillard reaction in UHT milk. [] The study demonstrated that the concentrations of these AGEs, including G-H1/H3, increased consistently during storage, indicating their potential as indicators of Maillard reaction progression.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)

![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)

![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)

![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)

![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)